Tissue-Selective Prostaglandin Modulation: Gastric Protection Without Inflammatory Interference
Benexate hydrochloride betadex (BHB) exhibits a tissue-compartmentalized prostaglandin modulation profile not observed with classical mucosal protectants. In a single study design, BHB (100–1000 mg/kg, p.o.) dose-dependently increased gastric mucosal PGE₂ by 61% to 113% compared to untreated controls, while simultaneously decreasing PGE₂ levels in carrageenin-induced pleural inflammatory exudate by 9% to 71% at 6 hours post-dose [1]. This bidirectional modulation contrasts with agents such as teprenone (geranylgeranylacetone), which broadly induces PGE₂ without tissue selectivity, and rebamipide, which increases gastric PGE₂ but has not demonstrated concurrent inflammatory-site suppression [2]. In the indomethacin-treated rat model, BHB (300 and 1000 mg/kg) dose-dependently restored indomethacin-depleted gastric PGE₂ without antagonizing the anti-inflammatory effect of indomethacin on pleural exudate PG levels [1].
| Evidence Dimension | Tissue-selective PGE₂ modulation (gastric vs. inflammatory site) |
|---|---|
| Target Compound Data | Gastric PGE₂ increase: +61% to +113%; Pleural exudate PGE₂ decrease: -9% to -71% at 6 hr (100–1000 mg/kg p.o.) |
| Comparator Or Baseline | Untreated controls (baseline); indomethacin-treated rats (depletion model). Teprenone and rebamipide increase PGE₂ without demonstrated tissue-selective suppression at inflammatory sites. |
| Quantified Difference | Opposite direction of PGE₂ change in gastric (+61–113%) vs. inflammatory tissue (−9–71%) within the same animals; gastric selectivity ratio not calculable from published data but directionality is unambiguous. |
| Conditions | Rat model; indomethacin-induced gastric lesions (30 mg/kg p.o.) and carrageenin pleurisy; PGE₂ measured at 0.5, 1, 3, and 6 hr post-dose. |
Why This Matters
This enables co-administration with NSAIDs to protect gastric mucosa without compromising anti-inflammatory efficacy, a clinically relevant differentiation for NSAID-dependent patient populations.
- [1] Hori Y, Odaguchi K, Jyoyama H, Yasui K, Mizui T. Differential effect of benexate hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats. Jpn J Pharmacol. 1996;72(2):183-190. doi:10.1254/jjp.72.183. View Source
- [2] Arakawa T, Kobayashi K, Yoshikawa T, Tarnawski A. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Dig Dis Sci. 1998;43(9 Suppl):5S-13S. View Source
